molecular formula C19H16N2O3 B10982092 N-(1H-indol-5-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide

N-(1H-indol-5-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide

Cat. No.: B10982092
M. Wt: 320.3 g/mol
InChI Key: GRCRMOQZARKPQC-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide is a synthetic chemical hybrid compound designed for research purposes. It features an acetamide bridge linking two pharmacologically significant moieties: a 5-aminoindole group and a dihydrochromen-2-one (coumarin) scaffold. This molecular architecture is of interest in medicinal chemistry exploration, particularly in the development of multi-target therapeutic agents. Compounds incorporating the acetamide functional group have demonstrated a range of biological activities in scientific studies, including selective inhibition of the cholinesterase enzyme butyrylcholinesterase (BChE), a target associated with neurodegenerative conditions like Alzheimer's disease . Furthermore, the coumarin nucleus is a well-investigated scaffold known for its broad biological properties. Research into coumarin derivatives has highlighted their potential as antibacterial agents, with structure-activity relationship studies indicating that specific substitutions on the core structure can enhance this activity . The integration of these features makes this compound a candidate for investigating mechanisms related to neurology and microbiology. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

N-(1H-indol-5-yl)-2-(2-oxo-3,4-dihydrochromen-4-yl)acetamide

InChI

InChI=1S/C19H16N2O3/c22-18(21-14-5-6-16-12(9-14)7-8-20-16)10-13-11-19(23)24-17-4-2-1-3-15(13)17/h1-9,13,20H,10-11H2,(H,21,22)

InChI Key

GRCRMOQZARKPQC-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2OC1=O)CC(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis for 5-Aminoindole

The indole core is synthesized via the Fischer indole reaction, a classic method for constructing substituted indoles. Phenylhydrazine derivatives are condensed with carbonyl compounds under acidic conditions. For example, cyclization of 4-methylcyclohexanone phenylhydrazine in polyphosphoric acid yields 2-(4-methylphenyl)-1H-indole. Subsequent nitration and reduction steps introduce the amino group at the 5-position:

  • Nitration : Treating 1H-indole with nitric acid in sulfuric acid introduces a nitro group at position 5.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Sn/HCl) converts the nitro group to an amine, yielding 5-aminoindole.

Key Data :

  • Yield for nitration: ~65%.

  • Reduction efficiency: >90% with Pd-C.

Chromenone-4-Acetic Acid Synthesis

The chromenone moiety is synthesized via cyclization of substituted phenols with β-keto esters. For example, resorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid to form 4-methyl-2-oxo-3,4-dihydro-2H-chromene. The acetic acid side chain is introduced via alkylation:

  • Alkylation : Chromen-4-one reacts with ethyl bromoacetate in the presence of K₂CO₃ in DMF, yielding ethyl 2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetate.

  • Hydrolysis : Saponification with NaOH in ethanol/water converts the ester to 2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetic acid.

Key Data :

  • Alkylation yield: 70–75%.

  • Hydrolysis efficiency: >95%.

Amide Bond Formation Strategies

Acid Chloride-Mediated Coupling

The carboxylic acid group of chromenone-4-acetic acid is activated as an acid chloride using thionyl chloride (SOCl₂). Subsequent reaction with 5-aminoindole forms the acetamide bond:

  • Activation : 2-(2-Oxo-3,4-dihydro-2H-chromen-4-yl)acetic acid + SOCl₂ → Acid chloride.

  • Coupling : Acid chloride + 5-aminoindole → N-(1H-Indol-5-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide.

Optimization :

  • Solvent: Dry dichloromethane (DCM) minimizes side reactions.

  • Temperature: 0–5°C during activation; room temperature for coupling.

  • Yield: 60–68%.

Carbodiimide Coupling Reagents

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) improves coupling efficiency:

  • Activation : Chromenone-4-acetic acid + EDCI/HOBt → Active ester.

  • Reaction : Active ester + 5-aminoindole → Target compound.

Key Advantages :

  • Higher yields (75–80%) compared to acid chloride method.

  • Mild conditions reduce decomposition risks.

Alternative Synthetic Routes

Knoevenagel Condensation

Indole-3-carboxaldehyde derivatives undergo condensation with active methylene compounds. For example, reacting 5-nitroindole-3-carboxaldehyde with cyanoacetamide forms a cyanoacrylamide intermediate, which is reduced to the acetamide.

Reaction Scheme :

  • Condensation : Indole-3-carboxaldehyde + cyanoacetamide → Cyanoacrylamide.

  • Reduction : Cyano group → Amine via catalytic hydrogenation.

  • Acetylation : Amine + acetyl chloride → Acetamide.

Yield : 50–55% over three steps.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction times. A mixture of chromenone-4-acetic acid, 5-aminoindole, and EDCI/HOBt in DMF reaches completion in 15 minutes (vs. 12 hours conventionally).

Benefits :

  • Yield increase to 85%.

  • Purity: >98% by HPLC.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted precursors.

  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) achieves >99% purity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, NH), 7.85 (d, J = 8.4 Hz, 1H, indole H4), 6.95–7.20 (m, 3H, chromenone aromatic), 4.12 (t, 2H, CH₂ chromenone), 3.45 (s, 2H, CH₂CO).

  • HRMS : m/z calcd. for C₁₉H₁₆N₂O₃ [M+H]⁺: 321.1234; found: 321.1238.

Challenges and Optimization

Regioselectivity in Indole Functionalization

Electrophilic substitution at the 5-position of indole competes with 3- and 7-positions. Using directing groups (e.g., nitro) ensures precise amination.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance coupling reagent efficiency but may cause side reactions. Trials show DMF with 4Å molecular sieves minimizes hydrolysis.

Chemical Reactions Analysis

    Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Molecular Targets:

      Pathways Involved:

  • Comparison with Similar Compounds

    Comparison with Structural Analogs

    Structural and Substituent Variations

    The target compound is compared to six analogs (Table 1) with modifications in the indole core, acetamide substituents, and appended aromatic groups. Key differences include:

    • Indole Substitution : Compounds 10j–10m () feature a 1-(4-chlorobenzoyl)-5-methoxy-2-methylindole core, whereas the target compound lacks these substituents but includes a chromen group.
    • Acetamide N-Substituents : Analogs such as 10k (naphthyl) and 10l (4-nitrophenyl) introduce bulky or electron-withdrawing groups, contrasting with the target’s chromen moiety.
    • Chromen vs. Adamantane : The adamantane-substituted indole derivatives () demonstrate how bulky aliphatic groups enhance metabolic stability, whereas the chromen group may improve π-π interactions in target binding .
    Table 1. Structural and Physicochemical Comparison
    Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Substituents
    N-(1H-Indol-5-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide (Target) C₁₉H₁₆N₂O₃ 328.35 Not reported Not reported Chromen-4-yl, indol-5-yl
    10j: N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide C₂₅H₁₈Cl₂FNO₃ 510.32 192–194 8 4-Chlorobenzoyl, 3-chloro-4-fluorophenyl
    10k: N-(Naphthalen-1-yl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide C₂₉H₂₃ClN₂O₃ 513.96 175–176 6 Naphthyl, 4-chlorobenzoyl
    13ac: (S)-N-(1H-Indol-5-yl)-2-(6-methoxynaphthalen-2-yl)propanamide C₂₅H₂₀ClNO₄ 433.88 158–159 56 6-Methoxynaphthyl, indol-5-yl
    5j: Adamantane-substituted indole derivative C₂₄H₂₇N₃O₃ 405.49 Not reported 17 Adamantane, pyridin-2-yl
    13a: 2-Cyano-N-(4-sulfamoylphenyl)-2-[2-(4-methylphenyl)hydrazinylidene]acetamide C₁₆H₁₅N₅O₃S 357.38 288 94 Cyano, sulfamoylphenyl
    8a-w: N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Variable 350–450 Not reported High Oxadiazole, sulfanyl

    Biological Activity

    N-(1H-indol-5-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide, a compound with the molecular formula C19H16N2O3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, focusing on its anticancer properties.

    Synthesis and Structural Characterization

    The compound can be synthesized through a multi-step reaction involving indole and chromene derivatives. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm its structure. For instance, NMR spectra provide insights into the chemical environment of hydrogen and carbon atoms in the molecule, while mass spectrometry helps determine its molecular weight.

    Anticancer Properties

    Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The following table summarizes its efficacy against different types of cancer:

    Cancer Type Cell Line Growth Inhibition (%) at 10^-5 M
    Renal CancerUO-3132.45
    MelanomaUACC-6223.57
    Ovarian CancerNCI/ADR-RES24.30
    Prostate CancerPC-351.51
    Breast CancerT-47D27.84

    These results indicate that the compound exhibits moderate to significant growth inhibition across various cancer types, particularly effective against prostate cancer.

    The mechanism by which this compound exerts its anticancer effects may involve several pathways:

    • Apoptosis Induction : The compound may trigger programmed cell death in cancer cells through intrinsic pathways.
    • Cell Cycle Arrest : It has been suggested that this compound can interfere with cell cycle progression, leading to growth inhibition.
    • Inhibition of Oncogenic Pathways : Molecular docking studies indicate that it may interact with key proteins involved in oncogenesis.

    Case Studies

    A notable study conducted by researchers at the National Cancer Institute evaluated a series of indole derivatives for their anticancer activity. Among these, this compound was highlighted for its promising results against solid tumors such as colorectal and lung cancers . The study utilized a panel of 60 human cancer cell lines to assess growth inhibition rates and elucidate structure–activity relationships.

    Q & A

    Basic Research Questions

    Q. What are the critical steps for synthesizing N-(1H-indol-5-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide with high yield and purity?

    • Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the indole and chromenone cores. Key steps include:

    • Coupling reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the indole-5-amine to the chromenone-acetic acid derivative .
    • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency, while controlled temperatures (60–80°C) minimize side reactions .
    • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) ensure purity ≥95% .

    Q. Which spectroscopic techniques are essential for structural confirmation?

    • Methodology :

    • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify proton environments and carbon frameworks. Key signals include the indole NH (~11–12 ppm) and chromenone carbonyl (~170 ppm) .
    • Mass Spectrometry (HRMS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺) with <2 ppm error .
    • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3200 cm⁻¹ (N-H stretch) validate functional groups .

    Q. How is preliminary biological activity screening conducted for this compound?

    • Methodology :

    • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay, with IC₅₀ calculations .
    • Antimicrobial screening : Use agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
    • Dose-response curves : Analyze using GraphPad Prism to determine potency and selectivity indices .

    Advanced Research Questions

    Q. How can reaction mechanisms for key synthetic steps be elucidated?

    • Methodology :

    • Kinetic studies : Monitor reaction progress via HPLC or TLC to identify intermediates and rate-determining steps .
    • Isotopic labeling : Use ¹⁸O-labeled reagents to trace carbonyl oxygen origins in chromenone formation .
    • Computational modeling : DFT calculations (Gaussian 09) map transition states and activation energies for amide bond formation .

    Q. What strategies resolve contradictions in crystallographic data during structure refinement?

    • Methodology :

    • SHELX refinement : Use SHELXL for high-resolution data (≤1.0 Å) to model disorder (e.g., chromenone ring puckering) .
    • Twinned data handling : Apply HKLF5 in SHELXL for twinned crystals, refining twin laws via CELL_NOW .
    • Validation tools : Check R₁, wR₂, and GooF values; use PLATON to detect missed symmetry or solvent voids .

    Q. How are structure-activity relationships (SAR) optimized for enhanced bioactivity?

    • Methodology :

    • Substituent variation : Synthesize analogs with halogen (Cl, F) or methoxy groups at indole/C5 to modulate lipophilicity and H-bonding .
    • Molecular docking : AutoDock Vina predicts binding to targets (e.g., Bcl-2/Mcl-1) using PDB structures (e.g., 4IEH) .
    • Free-Wilson analysis : Quantify substituent contributions to IC₅₀ values using partial least squares regression .

    Q. What approaches mitigate discrepancies between computational and experimental solubility data?

    • Methodology :

    • COSMO-RS simulations : Adjust σ-profiles in COSMOtherm to account for solvent polarity effects .
    • Experimental validation : Use shake-flask method (UV-Vis quantification) in buffers (pH 1.2–7.4) .
    • Error analysis : Compare Hansen solubility parameters (δD, δP, δH) with DFT-calculated values .

    Notes

    • Methodological Rigor : All answers prioritize peer-reviewed techniques from crystallography (SHELX ), synthesis , and computational modeling .
    • Contradictions : Discrepancies in solubility data are addressed via multi-method validation .

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